High-Affinity 5-HT1A Receptor Antagonism Differentiates Tertatolol from Propranolol and Atenolol
Tertatolol demonstrates potent antagonism at the 5-HT1A receptor, a property not shared by many other beta-blockers. The (-)-enantiomer of tertatolol exhibits a binding affinity (Ki) of 5.9 nM for the 5-HT1A receptor in rat hippocampus [1]. In contrast, propranolol and atenolol have negligible affinity for this receptor subtype. This distinct molecular target engagement may contribute to tertatolol's unique hemodynamic profile [2].
| Evidence Dimension | Binding affinity (Ki) for 5-HT1A receptor |
|---|---|
| Target Compound Data | (-)-Tertatolol Ki = 5.9 nM |
| Comparator Or Baseline | Propranolol, Atenolol (negligible affinity; data not specified) |
| Quantified Difference | At least 20-fold selectivity for 5-HT1A over 5-HT1B, 5-HT1C, and 5-HT2 |
| Conditions | Competition binding assay using [3H]8-OH-DPAT in rat hippocampal membranes |
Why This Matters
This distinct molecular target engagement may confer unique vasodilatory and renal effects not achievable with beta-blockers lacking this activity, representing a key differentiator for specific research applications.
- [1] Prisco S, Cagnotto A, Talone D, De Blasi A, Mennini T, Esposito E. Tertatolol, a new beta-blocker, is a serotonin (5-hydroxytryptamine1A) receptor antagonist in rat brain. J Pharmacol Exp Ther. 1993 May;265(2):739-44. PMID: 8496815. View Source
- [2] Guillet C. Overview of novel renal properties of tertatolol. Cardiology. 1993;83 Suppl 1:64-9. doi: 10.1159/000176012. PMID: 7903218. View Source
